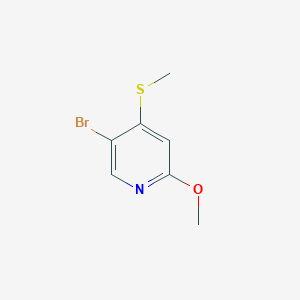

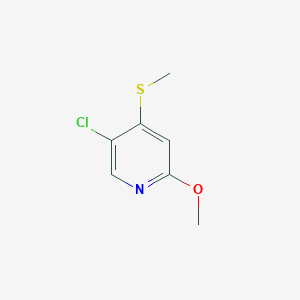

5-Bromo-2-methoxy-4-(methylthio)pyridine

Vue d'ensemble

Description

5-Bromo-2-methoxy-4-(methylthio)pyridine is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 . This indicates the presence of a bromine atom, a methoxy group, and a methylthio group attached to a pyridine ring.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that brominated compounds often undergo nucleophilic substitution reactions. The bromine atom can be replaced by other groups, leading to a variety of derivatives .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Novel Synthesis and Impurities in Pharmaceuticals

Research has focused on novel synthesis methods and the identification of pharmaceutical impurities related to pyridine derivatives. For example, studies on omeprazole, a proton pump inhibitor, have explored novel synthesis processes and the identification of its pharmaceutical impurities. Such research contributes to understanding the synthesis of related compounds and their potential impurities, which is crucial for drug development and quality control (Saini et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

Pyridine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, play a critical role in medicinal chemistry due to their bioavailability and broad synthetic applications. Research highlights the use of hybrid catalysts for synthesizing these scaffolds, emphasizing the importance of pyridine derivatives in developing lead molecules for pharmaceuticals (Parmar et al., 2023).

Functionalization of Pyridines

The functionalization of pyridines, including halogen/metal exchange and directed metalation strategies, is a key area of research. This involves modifying pyridine compounds to create derivatives with desired chemical properties, which is fundamental in organic synthesis and drug design (Manolikakes et al., 2013).

Corrosion Inhibition

Quinoline derivatives, related to pyridine compounds, have been investigated for their anticorrosive properties. These studies reveal how such compounds effectively prevent metallic corrosion, highlighting their potential application in industrial processes and materials science (Verma et al., 2020).

Methionine Sources in Feed Formulation

Research comparing different methionine sources, including those involving methylthio groups similar to "5-Bromo-2-methoxy-4-(methylthio)pyridine," emphasizes their role in animal nutrition and feed formulation. Such studies help in understanding the bioefficacy and metabolic pathways of methionine sources, which are essential for optimizing animal health and productivity (Kratzer & Littell, 2006).

Mécanisme D'action

Safety and Hazards

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-10-7-3-6(11-2)5(8)4-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYYPKOZLSHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

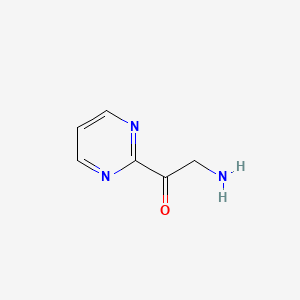

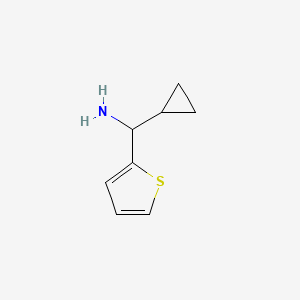

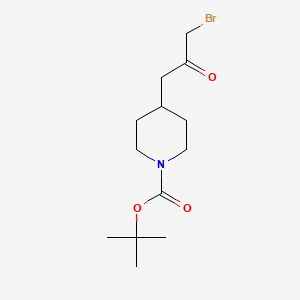

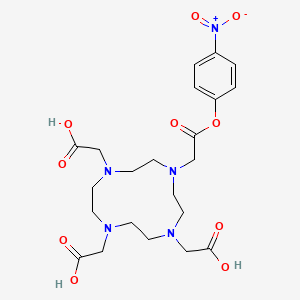

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)

![6-Hydrazinylbenzo[d]thiazole](/img/structure/B3268009.png)

![2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole](/img/structure/B3268024.png)

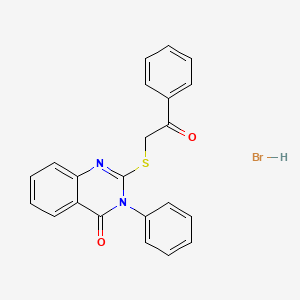

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B3268061.png)